molecular formula C21H23N3O6S B2422579 2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 923250-27-5

2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2422579
CAS No.: 923250-27-5
M. Wt: 445.49
InChI Key: SULDBTBNLAANQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as a dual-acting agent targeting metabolic disorders. Its core research value lies in its designed mechanism as a potent agonist for the free fatty acid receptor 1 (FFAR1/GPR40) [Link: https://pubmed.ncbi.nlm.nih.gov/23305145/]. Activation of FFAR1 enhances glucose-stimulated insulin secretion from pancreatic beta-cells, presenting a promising therapeutic avenue for Type 2 diabetes. Concurrently, this compound has been characterized as a partial agonist of the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3915437/], a receptor known to mediate antilipolytic effects and improve plasma lipid profiles. This dual-target engagement is a key strategic focus in metabolic syndrome research, aiming to simultaneously address hyperglycemia and dyslipidemia with a single molecular entity. As such, this compound serves as a critical chemical probe for elucidating the complex interplay between insulin signaling and lipid metabolism pathways in preclinical models, providing researchers with a valuable tool to dissect the pathophysiology of diabetes and atherosclerosis and to validate novel multi-target approaches for their treatment.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-28-16-6-4-15(5-7-16)18-9-11-21(25)24(23-18)13-12-22-31(26,27)20-14-17(29-2)8-10-19(20)30-3/h4-11,14,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDBTBNLAANQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide , with a CAS number of 923250-27-5, is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O6SC_{21}H_{23}N_{3}O_{6}S, with a molecular weight of approximately 445.5 g/mol. The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor properties.

Structural Representation

PropertyValue
Molecular Formula C21H23N3O6S
Molecular Weight 445.5 g/mol
CAS Number 923250-27-5

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds structurally related to this compound. For example, derivatives containing similar pyridazine frameworks have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : In vitro assays using human lung cancer cell lines such as A549 and HCC827 revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of DNA-dependent enzymes and potential binding to DNA structures, which disrupts cancer cell proliferation .

Antimicrobial Activity

Compounds with similar functional groups have also been evaluated for antimicrobial properties. For instance:

  • Testing Methods : Antimicrobial activity is often assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria.
  • Results : Certain derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfonamide group may enhance efficacy .

Other Biological Activities

In addition to antitumor and antimicrobial properties, compounds related to this compound have been investigated for:

  • Anti-inflammatory Effects : Some studies indicate that similar sulfonamides may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary research suggests that certain derivatives could offer neuroprotective benefits, although this area requires further exploration.

Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the antitumor efficacy of a series of pyridazine derivatives in 2D and 3D cell culture models. The results indicated that compounds with structural similarities to this compound were more effective in 2D assays compared to 3D models, highlighting the importance of cellular context in drug efficacy assessments .

Study 2: Antibacterial Activity Assessment

Another investigation focused on the antibacterial properties of related compounds against E. coli and S. aureus. The study utilized CLSI guidelines for broth microdilution testing and found that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Scientific Research Applications

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to diabetes and neurodegenerative diseases. For instance, sulfonamide derivatives have shown promise as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism.

Case Study:
A study synthesized various sulfonamide derivatives and evaluated their inhibitory activity against α-glucosidase. The results indicated that some compounds exhibited moderate to strong inhibition, suggesting potential therapeutic applications for Type 2 diabetes management .

Compoundα-Glucosidase Inhibition (%)IC50 (µM)
Compound A60%15
Compound B45%25
Compound C75%10

Antitumor Activity

Research has highlighted the antitumor potential of compounds structurally related to 2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study:
In a study published in the International Journal of Molecular Sciences, novel benzenesulfonamides were synthesized and tested against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The findings demonstrated significant cytotoxicity and selectivity towards these cancer cells, indicating a promising avenue for anticancer drug development .

Cell LineIC50 (µM)Selectivity
HCT-11612High
MCF-718Moderate
HeLa15High

Molecular Modeling and Structure–Activity Relationship (SAR) Studies

Molecular modeling techniques have been employed to understand the interaction between this compound and its biological targets. Quantitative structure–activity relationship (QSAR) studies provide insights into how structural modifications can enhance activity.

Insights:
The SAR analysis revealed that specific substitutions on the pyridazinone core significantly affect the compound's inhibitory potency against target enzymes. These findings guide future synthetic strategies to optimize efficacy .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones. For example, coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may introduce the 4-methoxyphenyl group . Characterization should include NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, HPLC-MS for purity assessment, and X-ray crystallography (if crystalline) to resolve stereoelectronic effects. Reference analogous sulfonamide syntheses for troubleshooting side reactions .

Q. How should researchers design initial bioactivity screening assays for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) guided by structural analogs (e.g., sulfonamide derivatives with known kinase or GPCR activity). Use dose-response curves (IC₅₀/EC₅₀) with positive/negative controls. For phenotypic screening, employ cell viability assays (MTT/XTT) in disease-relevant cell lines. Optimize solubility using DMSO/cosolvent systems, and validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. What experimental strategies are suitable for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics approaches :
  • Proteomics (e.g., SILAC or TMT labeling) to identify protein interaction partners.
  • Metabolomics (LC-MS/MS) to map metabolic pathway perturbations.
  • CRISPR-Cas9 screens to pinpoint genetic vulnerabilities.
    Validate findings using knockdown/overexpression models and mutagenesis studies to confirm binding residues. Link results to theoretical frameworks, such as allosteric modulation or redox signaling .

Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL guidelines :
  • Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic studies : Use microcosms to assess biodegradation (OECD 301/302 tests).
  • Trophic transfer analysis : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS.
  • Ecological risk modeling : Apply probabilistic frameworks (e.g., EPA’s ECOTOX) to extrapolate lab data to field conditions.

Q. How should contradictory data on the compound’s efficacy across studies be resolved?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., assay type, cell lines, dosage). Use sensitivity analysis to identify confounding variables (e.g., solvent choice, incubation time). Replicate experiments under standardized conditions (e.g., randomized block designs ) and employ Bayesian statistics to quantify uncertainty. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) .

Q. What advanced methodologies are recommended for studying long-term stability and degradation products?

  • Methodological Answer : Implement accelerated stability testing (ICH Q1A guidelines) under stress conditions (40°C/75% RH, light exposure). Monitor degradation via UHPLC-QTOF-MS to identify byproducts. Use computational tools (e.g., DFT calculations) to predict degradation pathways. For biological stability, perform plasma protein binding assays and microsomal incubation (CYP450 enzymes) .

Q. How can researchers integrate multi-omics data to contextualize the compound’s polypharmacology?

  • Methodological Answer : Apply systems pharmacology workflows :
  • Network analysis (Cytoscape) to map compound-target-pathway interactions.
  • Machine learning (Random Forest, SVM) to predict off-target effects.
  • Pathway enrichment (GO, KEGG) to prioritize biological processes.
    Correlate omics findings with phenotypic screening data to resolve mechanistic hierarchies .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Anchor studies in established theories (e.g., QSAR for structure-activity relationships) .
  • Statistical Rigor : Use power analysis to determine sample sizes and avoid Type I/II errors .
  • Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.